3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile
Description
The compound 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile (IUPAC name: (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile) is a cyanochalcone derivative featuring a conjugated enone system bridging a 3-bromophenyl group and a 1,3-benzothiazole ring. Its molecular formula is C₁₆H₉BrN₂OS, with a molecular weight of 357.23 g/mol . Key structural attributes include:
- A 3-bromophenyl substituent introducing steric bulk and halogen bonding capabilities.
- A nitrile group enhancing electronic properties and serving as a reactive handle for further derivatization.
The compound’s synthesis likely involves a Knoevenagel condensation between a benzothiazole-derived carbonyl precursor and a 3-bromophenylacetonitrile derivative, analogous to methods described for related chalcones .
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRIMIWBBIFFW-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)Br)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)Br)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the bromination of phenylacetonitrile to introduce the bromophenyl group. This is followed by a Knoevenagel condensation with 2,3-dihydro-1,3-benzothiazole-2-thione to form the desired product. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Basic catalysts such as piperidine or pyridine are often employed.
Temperature: Reactions are typically carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bromophenyl and benzothiazole groups are particularly interesting for their bioactivity.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets often include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Analogues
Key Observations:
Core Structure Variations: The target compound’s benzothiazole core differs from phenothiazine (2c) and isothiazolone () systems, altering π-conjugation and electronic delocalization. Trimethine cyanine dyes (T-2) feature extended conjugation for fluorescence, whereas the target’s nitrile group may limit such applications without additional conjugation .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 2c) enhance tubulin inhibition potency compared to the target’s bromophenyl group .
- The iodide counterion in T-2 improves solubility in polar solvents, unlike the neutral nitrile in the target compound .
Antitumor Activity:
- Phenothiazine-cyanochalcones (2c, 2d, 2e): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines due to tubulin binding . The target compound’s benzothiazole core may confer similar activity, but bromine’s steric effects could reduce binding affinity.
- 1,2-Benzisothiazol-3(2H)-ones : Demonstrate broad-spectrum antimicrobial activity, suggesting the target compound’s thiazole ring could be modified for analogous applications .
Fluorescence Properties:
- Trimethine cyanine dyes (T-2, T-3) : Absorb in the visible range (λₐᵦₛ ~550 nm) due to extended conjugation, whereas the target compound’s shorter conjugation may limit fluorescence to UV regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
